N'-tert-butyl-3-methoxy-N'-(3-methoxy-4-methylbenzoyl)-2-methylbenzohydrazide
Description
N'-tert-butyl-3-methoxy-N'-(3-methoxy-4-methylbenzoyl)-2-methylbenzohydrazide is a synthetic benzohydrazide derivative characterized by a tert-butyl group, methoxy substituents, and a methyl group on its aromatic rings. Benzohydrazides such as BHBM (N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) and D0 (3-bromo-N'-(3-bromo-4-hydroxybenzylidene)benzohydrazide) are well-documented inhibitors of fungal GlcCer synthesis, with potent in vitro and in vivo activity against pathogenic fungi . The tert-butyl and methoxy groups in the target compound may modulate its pharmacokinetic properties, including lipophilicity and metabolic stability, compared to halogenated analogs.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N'-tert-butyl-3-methoxy-N'-(3-methoxy-4-methylbenzoyl)-2-methylbenzohydrazide |
InChI |
InChI=1S/C22H28N2O4/c1-14-11-12-16(13-19(14)28-7)21(26)24(22(3,4)5)23-20(25)17-9-8-10-18(27-6)15(17)2/h8-13H,1-7H3,(H,23,25) |
InChI Key |
YNMJKNTVZHTMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)OC |
Origin of Product |
United States |
Biological Activity
N'-tert-butyl-3-methoxy-N'-(3-methoxy-4-methylbenzoyl)-2-methylbenzohydrazide (CAS No. 163336-72-9) is a complex organic compound known for its unique chemical structure and potential biological activities. This compound is primarily used as an intermediate in the synthesis of insecticides and pesticides, particularly methoxyfenozide, which is recognized for its efficacy in agricultural applications.
- Molecular Formula : C22H28N2O4
- Molecular Weight : 384.47 g/mol
- Purity : 98% (Min, HPLC)
| Property | Specification |
|---|---|
| Appearance | Not available |
| Moisture | 0.5% Max |
| Melting Point | Not available |
| Boiling Point | Not available |
| Flash Point | Not available |
The biological activity of this compound is primarily related to its role as an insecticide. It works by interfering with the normal functioning of the insect nervous system, likely through inhibition of specific enzymes or disruption of cellular processes. The precise molecular pathways are still under investigation, but it is believed to target various receptors involved in neurotransmission.
Biological Activity Studies
Recent studies have highlighted several aspects of the biological activity of this compound:
-
Insecticidal Activity :
- This compound has been shown to exhibit significant insecticidal properties against various pest species. Its effectiveness is attributed to its ability to disrupt the hormonal regulation of insect development and reproduction.
-
Antimicrobial Properties :
- Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents.
-
Antioxidant Activity :
- Some studies suggest that derivatives of this compound may exhibit antioxidant activity, which could provide protective effects against oxidative stress in biological systems.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Case Study 1 : A study published in Journal of Agricultural and Food Chemistry demonstrated that methoxyfenozide, a derivative of this compound, significantly reduced pest populations in controlled agricultural settings, highlighting its potential as an effective pest management tool .
- Case Study 2 : Research conducted at a leading agricultural university found that formulations containing this compound showed enhanced efficacy compared to traditional insecticides, with lower toxicity to non-target organisms .
Comparison with Similar Compounds
Structural Features and Target Specificity
The target compound shares a benzohydrazide backbone with BHBM and D0 but differs in substituents. Key structural comparisons include:
Antifungal Activity and Selectivity
- Their bromine substituents are critical for binding to GlcCer synthase, a fungal-specific enzyme .
- Target Compound : While potency data are unavailable, the tert-butyl group may improve metabolic stability and tissue penetration. Methoxy substituents could reduce off-target effects compared to brominated analogs but may lower binding affinity due to weaker electrophilicity.
Mechanism of Action and Synergy
Pharmacokinetic and Toxicity Considerations
- Target Compound : The tert-butyl group may enhance oral bioavailability due to increased lipophilicity, while methoxy groups could reduce oxidative metabolism, extending half-life.
Q & A
Basic Research Questions
Q. What are the critical synthetic pathways for benzohydrazide derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, including hydrazide formation, functional group introduction (e.g., tert-butyl, methoxy), and benzoyl coupling. Key steps include:
- Refluxing with catalysts (e.g., acetic acid) to facilitate condensation reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while methanol/water mixtures aid in recrystallization .
- Temperature control : Maintaining 60–100°C during reflux ensures optimal reaction rates without decomposition .
- Optimization Strategies :
- Varying molar ratios of reactants (e.g., 1:1 to 1:2) to identify stoichiometric thresholds.
- Testing catalysts (e.g., NaHCO₃ vs. K₂CO₃) to enhance coupling efficiency .
Q. Which analytical techniques are essential for characterizing the structural integrity of N'-tert-butyl-3-methoxy-N'-(3-methoxy-4-methylbenzoyl)-2-methylbenzohydrazide?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and confirms stereoelectronic effects of substituents (e.g., dihedral angles between benzene rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns methoxy (–OCH₃) and tert-butyl (–C(CH₃)₃) proton environments.
- FT-IR : Validates hydrazide (–NH–CO–) and benzoyl (C=O) functional groups .
- HPLC-MS : Determines purity (>95%) and molecular weight confirmation .
Advanced Research Questions
Q. How do substituent electronic effects influence the compound’s binding affinity to fungal glucosylceramide synthase?
- Methodological Answer :
- Comparative SAR Studies : Analogues like BHBM (N′-(3-bromo-2-hydroxybenzylidene)-2-methylbenzohydrazide) show that electron-withdrawing groups (e.g., –Br) enhance antifungal activity by increasing electrophilicity at the hydrazide core .
- Docking Simulations :
- Software : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites.
- Key Parameters :
- Hydrogen bonding between methoxy groups and catalytic residues (e.g., Asp154).
- Hydrophobic interactions with tert-butyl and methylbenzoyl moieties .
- In Vitro Validation : IC₅₀ values derived from enzyme inhibition assays using radiolabeled substrates (e.g., [³H]-glucosylceramide) .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity profile of this compound?
- Methodological Answer :
- Murine Models :
- Dosing : Intraperitoneal administration (10–50 mg/kg) to assess bioavailability.
- Toxicity Metrics : Liver/kidney function markers (ALT, BUN) and histopathology .
- Pharmacokinetic Profiling :
- LC-MS/MS : Quantifies plasma concentrations over time (Tmax, Cmax, AUC).
- Metabolite Identification : Phase I/II metabolites via hepatic microsome incubations .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of methoxy groups in modulating oxidative stress pathways (e.g., Nrf2/ARE signaling).
- Target Validation : CRISPR-Cas9 knockout models to confirm glucosylceramide synthase as the primary target .
- Formulation Development : Nano-encapsulation to enhance solubility and blood-brain barrier penetration for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
